An In-depth Technical Guide to the Synthesis and Properties of 3-(Thiophen-2-yl)furan-2,5-dione
An In-depth Technical Guide to the Synthesis and Properties of 3-(Thiophen-2-yl)furan-2,5-dione
This technical guide provides a comprehensive overview of the synthesis, and potential properties of 3-(thiophen-2-yl)furan-2,5-dione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a plausible synthetic route and predicted biological activities based on structurally related compounds.
Introduction
3-(Thiophen-2-yl)furan-2,5-dione, also known as 3-(2-thienyl)maleic anhydride, belongs to a class of compounds containing both a thiophene and a furan-2,5-dione (maleic anhydride) moiety. Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. Similarly, furan-2,5-dione derivatives have been investigated for their biological effects, including anti-inflammatory and enzyme inhibitory activities[4][5]. The combination of these two heterocyclic rings in one molecule makes 3-(thiophen-2-yl)furan-2,5-dione a promising candidate for further investigation in drug discovery and materials science.
Synthesis
A plausible and efficient method for the synthesis of 3-(thiophen-2-yl)furan-2,5-dione is the Stobbe condensation . This reaction involves the condensation of an aldehyde or ketone with a succinic acid ester in the presence of a strong base[5][6].
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from thiophene-2-carbaldehyde and dimethyl succinate.
Step 1: Stobbe Condensation. Thiophene-2-carbaldehyde is condensed with dimethyl succinate using a strong base such as potassium t-butoxide or sodium hydride. This reaction yields predominantly the trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid[7].
Step 2: Cyclization (Anhydride Formation). The resulting but-3-enoic acid derivative is then cyclized to form the furan-2,5-dione ring. This can be achieved by heating with a dehydrating agent like acetic anhydride in the presence of sodium acetate[7].
Experimental Protocol (General Procedure)
Step 1: Synthesis of trans-3-Methoxycarbonyl-4-(2-thienyl)but-3-enoic acid A solution of thiophene-2-carbaldehyde (1 equivalent) and dimethyl succinate (1.2 equivalents) in dry t-butanol is added dropwise to a stirred solution of potassium t-butoxide (1.2 equivalents) in dry t-butanol under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) and monitored by thin-layer chromatography (TLC). After completion, the reaction is quenched with water and acidified with a dilute acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography[7].
Step 2: Synthesis of 3-(Thiophen-2-yl)furan-2,5-dione The purified trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid (1 equivalent) is refluxed in a mixture of acetic anhydride (5-10 equivalents) and anhydrous sodium acetate (0.5 equivalents) for several hours. The progress of the reaction is monitored by TLC. After completion, the excess acetic anhydride is removed under reduced pressure. The residue is then treated with ice-water, and the precipitated solid is filtered, washed with water, and dried. The crude 3-(thiophen-2-yl)furan-2,5-dione can be further purified by recrystallization from a suitable solvent[7].
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 339016-64-7 | |
| Molecular Formula | C₈H₄O₃S | |
| Molecular Weight | 180.18 g/mol | |
| IUPAC Name | 3-(Thiophen-2-yl)furan-2,5-dione | |
| Appearance | Predicted to be a solid at room temperature | |
| Melting Point | 126-128 °C | |
| Solubility | Predicted to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. | |
| ¹H NMR (predicted) | Signals for the thiophene protons are expected in the aromatic region (δ 7.0-8.0 ppm). A signal for the furan proton is also expected. | [1] |
| ¹³C NMR (predicted) | Carbonyl carbons of the furan-2,5-dione ring are expected to appear downfield (δ > 160 ppm). Signals for the thiophene and furan ring carbons are also expected. | [1] |
| FT-IR (predicted) | Characteristic strong absorption bands for the anhydride C=O stretching vibrations are expected around 1750-1850 cm⁻¹. C=C stretching bands for the aromatic rings are also anticipated. | [8][9] |
| Mass Spectrometry (predicted) | The molecular ion peak (M⁺) is expected at m/z 180. | [1] |
Potential Biological Activities and Signaling Pathways
Based on the known biological activities of thiophene and furan-2,5-dione derivatives, 3-(thiophen-2-yl)furan-2,5-dione is a promising candidate for various biological applications, particularly in the areas of cancer and inflammation.
Potential Anticancer Activity
Thiophene derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines[10][11][12]. The proposed mechanism of action often involves the induction of apoptosis through various cellular pathways[12].
Experimental Protocol: Cytotoxicity Assay (MTT Assay) [10]
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Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of 3-(thiophen-2-yl)furan-2,5-dione (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
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Formazan Solubilization: The plates are incubated to allow the formation of formazan crystals by viable cells. The formazan is then solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
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Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Potential Anti-inflammatory Activity
Furan-2,5-dione derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators[4][5][13]. This is often achieved through the modulation of key inflammatory signaling pathways.
Experimental Protocol: Measurement of Inflammatory Mediators [5]
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Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
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Cell Stimulation: The cells are pre-treated with different concentrations of 3-(thiophen-2-yl)furan-2,5-dione for a short period (e.g., 1 hour).
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Inflammatory Challenge: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators.
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Sample Collection: After a specific incubation time, the cell culture supernatant is collected.
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Quantification of Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory molecules (e.g., nitric oxide, prostaglandins) in the supernatant are quantified using specific assays like ELISA (Enzyme-Linked Immunosorbent Assay) or Griess assay (for nitric oxide).
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Data Analysis: The inhibitory effect of the compound on the production of these mediators is calculated and compared to the stimulated, untreated control.
Potential Signaling Pathways
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some furan-2,5-dione derivatives have been found to inhibit the activation of NF-κB[5][14]. This inhibition can occur through the prevention of the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the active NF-κB subunits (p65/p50).
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are also critical in regulating inflammation and cellular responses to stress. Chalcone derivatives containing a thiophene ring have been shown to inhibit the phosphorylation of key MAPK proteins like Akt, which is upstream of AP-1 activation[15].
Conclusion
3-(Thiophen-2-yl)furan-2,5-dione is a heterocyclic compound with significant potential for applications in medicinal chemistry, drawing from the well-established biological activities of its constituent thiophene and furan-2,5-dione moieties. While direct experimental data on its synthesis and biological properties are scarce, this guide has outlined a plausible synthetic route via the Stobbe condensation and has predicted its potential anticancer and anti-inflammatory activities based on structurally related compounds.
Future research should focus on the practical synthesis and thorough characterization of 3-(thiophen-2-yl)furan-2,5-dione. Subsequent in-depth biological evaluations, including cytotoxicity screening against a panel of cancer cell lines and investigation of its anti-inflammatory effects and the underlying molecular mechanisms, are warranted to fully elucidate the therapeutic potential of this promising compound.
References
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- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. The Stobbe condensation. Part VIII. The cyclisation of trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid and αβ-dithenylidene-succinic anhydride to the corresponding benzothiophen derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]





